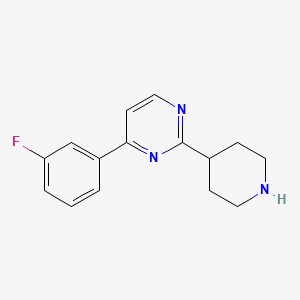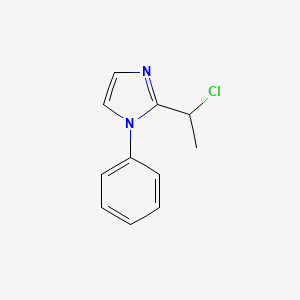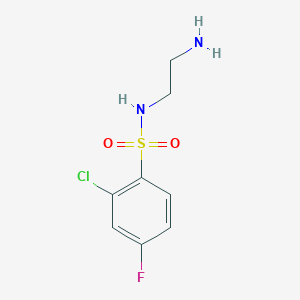
N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a chloro and a fluoro group, along with an aminoethyl group and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination and fluorination of benzene to introduce the chloro and fluoro substituents. The sulfonamide group is then introduced through a sulfonation reaction, followed by the addition of the aminoethyl group via nucleophilic substitution.
Chlorination and Fluorination: Benzene is treated with chlorine and fluorine under controlled conditions to obtain 2-chloro-4-fluorobenzene.
Sulfonation: The chlorofluorobenzene is then subjected to sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
Nucleophilic Substitution: Finally, the sulfonated compound undergoes nucleophilic substitution with ethylenediamine to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Oxides of the aminoethyl group.
Reduction: Sulfinamides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-4-chlorobenzamide: Known for its monoamine oxidase-B inhibitory activity.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of Schiff bases.
Uniqueness
N-(2-Aminoethyl)-2-chloro-4-fluorobenzene-1-sulfonamide is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide and aminoethyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10ClFN2O2S |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C8H10ClFN2O2S/c9-7-5-6(10)1-2-8(7)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2 |
InChI Key |
PWWHEVIXUABDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)S(=O)(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


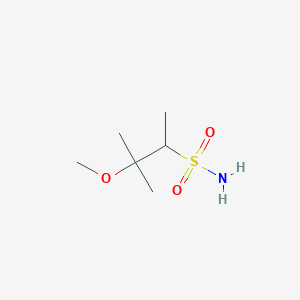
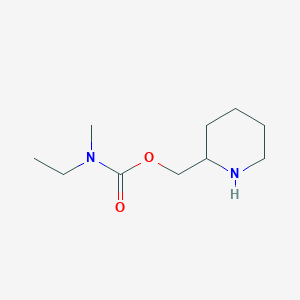
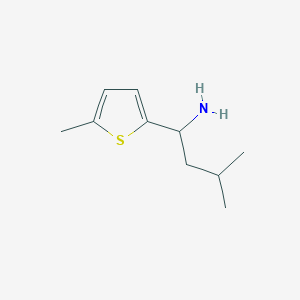
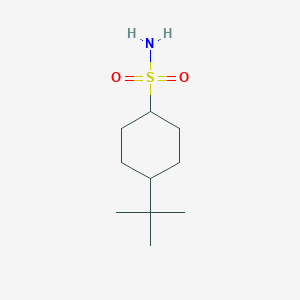
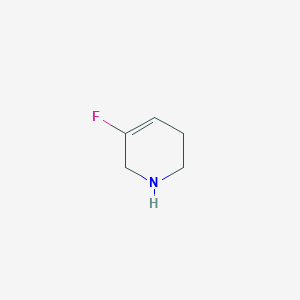
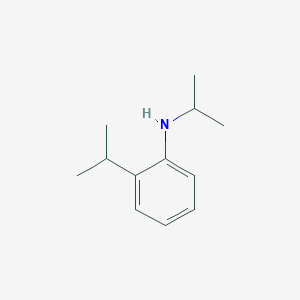
amine](/img/structure/B13251586.png)
amine](/img/structure/B13251598.png)
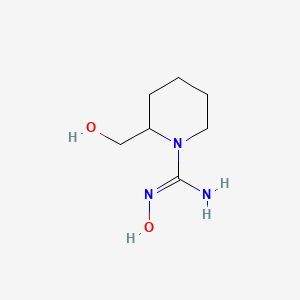
![(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251608.png)

